Cas no 3680-28-2 (7-Methylindolin-2-one)
7-Methylindolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Methylindolin-2-one
- 2H-Indol-2-one,1,3-dihydro-7-methyl-
- 7-Methyl-1,3-dihydro-2H-indol-2-one
- 7-METHYL-1,3-DIHYDRO-INDOL-2-ONE
- 7-Methyloxindole
- 7-methyl-1,3-dihydro-2H-indol-2-one(SALTDATA: FREE)
- 7-methyl-1,3-dihydroindol-2-one
- MFCD02179609
- Z1198159857
- 2H-Indol-2-one, 1,3-dihydro-7-methyl-
- BB 0258449
- EN300-124346
- 7-methyl-2,3-dihydro-1H-indol-2-one
- Q-102633
- A874279
- 7-Methyloxindole, AldrichCPR
- UAIKQUZQXSTAKX-UHFFFAOYSA-N
- SB36855
- SY084752
- AS-50268
- O11661
- 3680-28-2
- SCHEMBL433799
- 1,3-Dihydro-7-methyl-2H-indol-2-one
- DTXSID60190279
- AKOS000359912
- FT-0683918
- CS-0312150
- DA-16982
- ALBB-014697
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- MDL: MFCD02179609
- Inchi: 1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11)
- InChI Key: UAIKQUZQXSTAKX-UHFFFAOYSA-N
- SMILES: O=C1CC2C=CC=C(C)C=2N1
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 1.62760
7-Methylindolin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
7-Methylindolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 064357-500mg |
7-Methyl-1,3-dihydro-2H-indol-2-one |
3680-28-2 | 500mg |
$158.00 | 2023-09-09 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0674-1g |
7-Methyl-1,3-dihydro-indol-2-one |
3680-28-2 | 96% | 1g |
1017.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0674-5g |
7-Methyl-1,3-dihydro-indol-2-one |
3680-28-2 | 96% | 5g |
3052.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0674-500mg |
7-Methyl-1,3-dihydro-indol-2-one |
3680-28-2 | 96% | 500mg |
915.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0674-250mg |
7-Methyl-1,3-dihydro-indol-2-one |
3680-28-2 | 96% | 250mg |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0674-100mg |
7-Methyl-1,3-dihydro-indol-2-one |
3680-28-2 | 96% | 100mg |
746.28CNY | 2021-05-08 | |
| Fluorochem | 220427-250mg |
7-Methylindolin-2-one |
3680-28-2 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Fluorochem | 220427-1g |
7-Methylindolin-2-one |
3680-28-2 | 95% | 1g |
£176.00 | 2022-03-01 | |
| Fluorochem | 220427-5g |
7-Methylindolin-2-one |
3680-28-2 | 95% | 5g |
£576.00 | 2022-03-01 | |
| Chemenu | CM147733-1g |
7-Methyl-1,3-dihydro-2H-indol-2-one |
3680-28-2 | 95% | 1g |
$234 | 2021-08-05 |
7-Methylindolin-2-one Suppliers
7-Methylindolin-2-one Related Literature
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1. Internuclear cyclisation. Part VIII. Naphth[3 : 2 : 1-cd]oxindolesR. A. Abramovitch,D. H. Hey J. Chem. Soc. 1954 1697
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2. 767. Oxindoles formerly regarded as ψ-indoxylsR. F. Moore,S. G. P. Plant J. Chem. Soc. 1951 3475
Additional information on 7-Methylindolin-2-one
7-Methylindolin-2-one (CAS No. 3680-28-2): A Versatile Scaffold in Modern Pharmaceutical Research
7-Methylindolin-2-one, identified by the chemical formula C9H9NO and assigned the CAS number 3680-28-2, represents a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry. This bicyclic structure, featuring a methyl-substituted indole ring system, serves as a versatile scaffold for the development of novel therapeutic agents. Its unique molecular architecture and functional properties make it a valuable building block in synthetic chemistry, particularly in the design of bioactive molecules targeting various biological pathways.
The compound's significance is underscored by its utility in medicinal chemistry, where it has been employed in the synthesis of a wide array of pharmacologically active molecules. The presence of the hydroxyl group at the 2-position and the methyl group at the 7-position of the indole core provides multiple sites for chemical modification, enabling chemists to tailor its pharmacokinetic and pharmacodynamic properties. This flexibility has led to its incorporation in numerous drug discovery programs aimed at addressing unmet medical needs.
In recent years, 7-Methylindolin-2-one has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting cancer-related pathways. The indole scaffold is well-documented for its role in modulating biological processes, particularly those involving transcription factors and signal transduction cascades. For instance, derivatives of 7-Methylindolin-2-one have shown promise in inhibiting kinases and other enzymes that play critical roles in tumor progression. These findings have been supported by preclinical studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
The compound's potential extends beyond oncology; it has also been investigated for its antimicrobial and anti-inflammatory properties. Researchers have leveraged its structural features to develop novel antibiotics and anti-inflammatory agents. The ability to modify both the indole ring and the attached substituents allows for fine-tuning of activity against specific pathogens or inflammatory mediators. This adaptability makes 7-Methylindolin-2-one a cornerstone in the development of next-generation therapeutics.
Advances in computational chemistry and machine learning have further enhanced the utility of 7-Methylindolin-2-one as a drug discovery tool. Virtual screening algorithms have been employed to identify novel derivatives with enhanced binding affinity and selectivity for target proteins. These computational approaches have accelerated the identification of promising candidates for further experimental validation, reducing the time and cost associated with traditional high-throughput screening methods.
The synthesis of 7-Methylindolin-2-one can be achieved through multiple pathways, each offering distinct advantages depending on scalability and purity requirements. Common synthetic routes include cyclization reactions involving appropriately substituted indole precursors, followed by methylation at the desired position. Recent methodologies have focused on greener synthetic approaches, utilizing biocatalysis or photochemical activation to improve yields and minimize waste generation. These innovations align with global efforts to promote sustainable chemistry practices.
The pharmacological profile of 7-Methylindolin-2-one derivatives continues to be an area of active investigation. Studies have highlighted its potential as a modulator of neuroinflammatory processes, making it relevant for conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has opened new avenues for treating central nervous system disorders, where access to therapeutic agents remains challenging.
In conclusion, 7-Methylindolin-2-one (CAS No. 3680-28-2) stands as a pivotal compound in modern pharmaceutical research due to its structural versatility and functional adaptability. Its role as a scaffold for drug discovery has been instrumental in developing novel treatments for diverse diseases, including cancer, infectious diseases, and neurodegenerative disorders. As research methodologies continue to evolve, the applications of this compound are expected to expand further, solidifying its position as a cornerstone of medicinal chemistry innovation.
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